3,4,5-Trifluorobenzyl zinc chloride is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is characterized by the presence of three fluorine atoms on the benzyl ring, which enhances its reactivity and stability. The source of this compound typically involves its synthesis from 3,4,5-trifluorobenzyl chloride and zinc.
3,4,5-Trifluorobenzyl zinc chloride is classified as an organozinc reagent. Organozinc compounds are known for their utility in organic synthesis due to their ability to act as nucleophiles in various chemical reactions. This compound is particularly important in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds.
The synthesis of 3,4,5-trifluorobenzyl zinc chloride can be achieved through several methods:
The molecular formula of 3,4,5-trifluorobenzyl zinc chloride is . The structure consists of a benzyl group substituted with three fluorine atoms at the 3, 4, and 5 positions on the aromatic ring.
C1=CC(=C(C=C1F)C(F)(F)F)Cl[Zn+]
KMCLZKPRLODZDM-UHFFFAOYSA-M
3,4,5-Trifluorobenzyl zinc chloride can participate in various chemical reactions:
The mechanism of action for 3,4,5-trifluorobenzyl zinc chloride involves the transfer of the benzyl group to a target molecule. The zinc atom acts as a Lewis acid that facilitates the formation of a new bond between the benzyl group and either a nucleophile or an electrophile. The presence of fluorine atoms enhances both reactivity and stability by increasing electron-withdrawing effects.
3,4,5-Trifluorobenzyl zinc chloride has numerous applications in scientific research:
This compound's unique properties make it an invaluable tool in both academic research and industrial applications across various fields.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: